molecular formula C15H21N5O3 B141075 [2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate CAS No. 151587-58-5

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate

Cat. No. B141075
M. Wt: 319.36 g/mol
InChI Key: TXSDMMQNNZXCGH-CAOOACKPSA-N
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Description

The compound appears to be a derivative of pyrrolopyrimidine, which is a fused heterocyclic compound that has been the subject of research due to its interesting biological activities. The structure suggests that it is a pyrrolo[3,2-d]pyrimidine derivative with a dimethylaminomethylideneamino group at the 2-position and a methyl 2,2-dimethylpropanoate group at the 3-position.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, the synthesis of dimethyl 2-(methoxymethylene) pentanedioates involves an unusual Michael addition, which can lead to the formation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates upon treatment with guanidine carbonate . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis. For example, the structure of 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione has been elucidated, which shares the dimethylamino group and the pyrrolopyrimidine core with the compound of interest . This information can provide insights into the likely conformation and electronic structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrrolopyrimidine derivatives can be inferred from related compounds. The action of ketene on certain guanidine derivatives has been shown to yield compounds with a pyrrolopyrimidine skeleton . This suggests that the compound may also participate in similar reactions, potentially leading to the formation of various substituted derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate" are not directly reported in the provided papers, the properties of similar compounds can be used as a reference. Pyrrolopyrimidine derivatives typically exhibit significant biological activity, which may be attributed to their ability to interact with biological targets. The presence of the dimethylaminomethylideneamino group could influence the compound's basicity, solubility, and overall reactivity .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research in the field of synthetic chemistry has focused on developing novel methodologies for constructing pyrrolo[3,2-d]pyrimidine derivatives due to their biological significance. For instance, Berzosa et al. (2011) described a diversity-oriented synthesis approach for pyrimidine derivatives, illustrating the chemical versatility of these compounds for generating biologically active molecules (X. Berzosa, S. Pettersson, J. Teixidó, J. Borrell, 2011). Similarly, Khashi et al. (2015) detailed the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of pyrimidine scaffolds in constructing complex heterocyclic structures (M. Khashi, A. Davoodnia, V. S. Prasada Rao Lingam, 2015).

Biological Activities and Applications

Pyrrolo[3,2-d]pyrimidine derivatives are explored for their potent biological activities, particularly as antitumor agents. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Khaled R. A. Abdellatif et al., 2014). Gangjee et al. (2008) designed classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the drug design applications of pyrimidine derivatives (A. Gangjee et al., 2008).

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, then future research could focus on optimizing its activity, reducing its toxicity, and investigating its mechanism of action .

properties

IUPAC Name

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSDMMQNNZXCGH-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471923
Record name FT-0673957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate

CAS RN

151587-58-5
Record name FT-0673957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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